
1,1'-(1H-1,2,4-triazole-3,5-diyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Acetyl-1H-1,2,4-triazol-5-yl)ethanone is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Acetyl-1H-1,2,4-triazol-5-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with acylating agents can lead to the formation of the triazole ring. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases.
Industrial Production Methods: Industrial production of 1,1'-(1H-1,2,4-triazole-3,5-diyl)diethanone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Acetyl-1H-1,2,4-triazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole carboxylic acids, while reduction can produce triazole alcohols.
Scientific Research Applications
1-(3-Acetyl-1H-1,2,4-triazol-5-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1'-(1H-1,2,4-triazole-3,5-diyl)diethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(3,5-Diamino-1,2,4-triazol-1-yl)ethanone
- 1-(3-Nitro-1H-1,2,4-triazol-1-yl)ethanone
- 1-(3-Hydroxy-1H-1,2,4-triazol-1-yl)ethanone
Uniqueness: 1-(3-Acetyl-1H-1,2,4-triazol-5-yl)ethanone is unique due to its specific acetyl group, which can influence its reactivity and biological activity. The presence of the acetyl group can enhance its ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
151675-62-6 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone |
InChI |
InChI=1S/C6H7N3O2/c1-3(10)5-7-6(4(2)11)9-8-5/h1-2H3,(H,7,8,9) |
InChI Key |
BSENWGNTNMQPEQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC(=NN1)C(=O)C |
Canonical SMILES |
CC(=O)C1=NC(=NN1)C(=O)C |
Synonyms |
Ethanone, 1,1-(1H-1,2,4-triazole-3,5-diyl)bis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




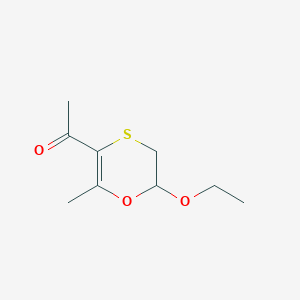


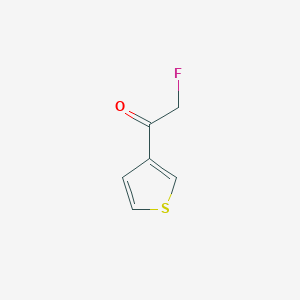
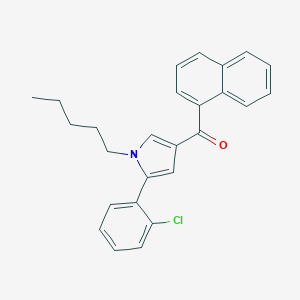
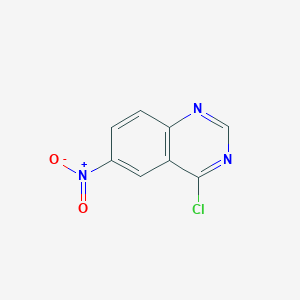
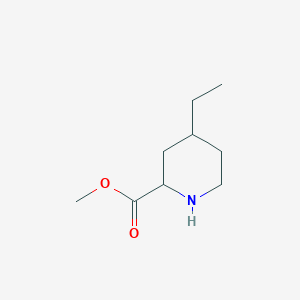
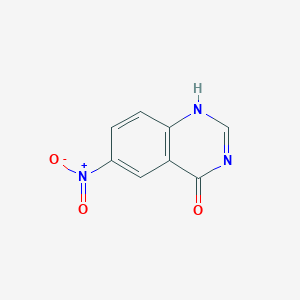
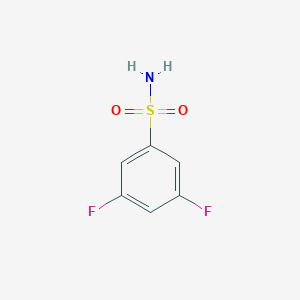
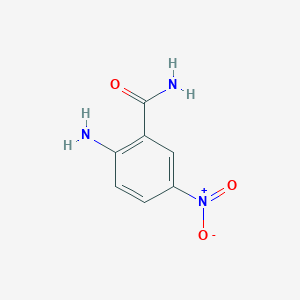

![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)
